molecular formula C21H18O3 B156521 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol CAS No. 678149-02-5

3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol

Cat. No.: B156521
CAS No.: 678149-02-5
M. Wt: 318.4 g/mol
InChI Key: DQRVEESLGDZHMJ-VOTSOKGWSA-N
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Description

3-[(E)-2-(4-Hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol is a synthetic stilbene derivative, an organic compound class characterized by a 1,2-diphenylethylene core structure . Stilbenes are a prominent area of investigation in medicinal chemistry due to their diverse biological activities. Researchers value this compound as a high-purity chemical tool for probing biochemical pathways and studying structure-activity relationships, particularly in the context of inflammatory processes . Stilbene derivatives have been reported in scientific literature to interact with various enzymatic targets. For instance, certain hydroxyphenyl-substituted analogues are known to act as inhibitors of the enzyme leukotriene A-4 hydrolase (LTA4H), a key player in the biosynthesis of pro-inflammatory lipid mediators . The specific substitution pattern on the phenyl rings, including the (E)-ethenyl linkage and the hydroxy and phenylmethoxy functional groups, is critical for its binding affinity and potential biological properties, making it a compound of significant interest for in vitro pharmacological and mechanistic studies . This product is provided for research purposes in chemical biology and drug discovery. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use under any circumstances. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRVEESLGDZHMJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol, also known as a derivative of resveratrol, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H18O3
  • Molecular Weight : 318.36582 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Numerous studies have indicated that compounds similar to this compound exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

StudyMethodFindings
Badr et al. (2015)DPPH AssaySignificant free radical scavenging activity observed in phenolic compounds derived from Phragmanthera austroarabica, supporting the antioxidative potential of similar structures.
Liu et al. (2009)In vitro assaysDemonstrated that constituents from Caesalpinia sappan exhibited notable antioxidant activities, suggesting a similar mechanism for this compound.

Estrogenic Activity

Research has shown that compounds with structural similarities to this phenolic compound can exhibit estrogen-like activity. This is particularly relevant in studies assessing their effects on breast cancer cell lines.

StudyCell LineConcentration RangeEffect
Lall et al. (2006)MCF-7 (breast cancer)10 - 50 μMIncreased cell viability and proliferation, indicating estrogenic activity.

Anticancer Properties

The compound has been studied for its potential anticancer effects, particularly in hormone-dependent cancers.

  • Mechanism : It is believed that the compound induces apoptosis in cancer cells through both mitochondrial-dependent and independent pathways.
StudyCell LineMechanism
Hirata et al. (2007)K-562 (leukemia)Induction of apoptosis via caspase activation pathways.

Case Studies

  • Case Study on Breast Cancer : A study evaluating the effects of resveratrol derivatives on MCF-7 cells found that these compounds significantly inhibited cell growth and induced apoptosis, suggesting therapeutic potential for hormone-sensitive cancers.
  • Antioxidant Effects in Diabetes : Research indicated that phenolic compounds could ameliorate oxidative stress in diabetic models, potentially offering protective effects against diabetes-related complications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of key stilbene derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(E)-styryl, 5-benzyloxy, 4′-hydroxyl C₂₁H₁₈O₃ 318.37 Hydrophobic due to benzyloxy; synthetic impurity in resveratrol
Resveratrol 3,5,4′-trihydroxyl C₁₄H₁₂O₃ 228.24 High polarity, antioxidant, poor bioavailability
Pinostilbene 3-(E)-styryl, 5-methoxy, 4′-hydroxyl C₁₅H₁₄O₃ 242.27 Moderate polarity; natural analog with methoxy substitution
Isorhapontigenin 3-(E)-styryl, 5-methoxy, 3′-methoxy, 4′-hydroxyl C₁₆H₁₆O₄ 272.29 Enhanced metabolic stability due to methoxy groups
Triacetyl Resveratrol 3,5-diacetyl, 4′-acetyl C₂₀H₁₈O₆ 354.35 Prodrug form; increased lipophilicity for improved absorption
Key Observations:
  • Substituent Effects: The benzyloxy group in the target compound reduces polarity compared to resveratrol, likely decreasing aqueous solubility but increasing membrane permeability. Methoxy groups (e.g., in pinostilbene) balance hydrophobicity and metabolic stability better than benzyloxy .
  • Synthetic Challenges :
    • The target compound’s benzyloxy group suggests incomplete deprotection during resveratrol synthesis, necessitating rigorous purification to minimize impurity levels (<0.3% by HPLC) .
Resveratrol (Baseline Comparison):
  • Antioxidant: Scavenges free radicals via phenolic hydroxyl groups .
  • Anti-inflammatory : Inhibits COX-2 and NF-κB pathways .
Target Compound (Impurity-C):
  • No direct bioactivity data exists, but structural analogs suggest: Reduced Antioxidant Activity: The benzyloxy group at position 5 may hinder hydrogen donation compared to resveratrol’s hydroxyl group. Potential Prodrug Role: If metabolized to 5-hydroxyl in vivo, it could mimic resveratrol’s effects .
Pinostilbene:
  • Anticancer: Shows tumor selectivity in oral squamous cell carcinoma (OSCC) models, with methoxy groups enhancing cytotoxicity .
Styrylchromones/Chromenes:
  • Compounds with methoxy/hydroxyl substitutions at specific positions (e.g., 6-methoxy, 4′-hydroxyl) exhibit high tumor selectivity and low normal cell toxicity .

Preparation Methods

Stilbene Backbone Formation via Condensation Reactions

The core stilbene structure is synthesized through base-catalyzed condensation between hydroxybenzaldehyde derivatives and phenolic acetophenones. For 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol, 4-hydroxybenzaldehyde and 3-benzyloxy-5-hydroxyacetophenone undergo aldol-like condensation under alkaline conditions (e.g., NaOH/EtOH). The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl, forming the E-alkene selectively due to steric and electronic effects.

Reaction Conditions :

  • Solvent : Ethanol or methanol (polar protic solvents enhance base solubility).

  • Temperature : Reflux (70–80°C) for 6–12 hours.

  • Yield : 60–75% (crude), contingent on stoichiometric precision.

Benzyl Protection of Hydroxyl Groups

The phenylmethoxy group at the 5-position is introduced via benzylation to prevent undesired side reactions during condensation. Benzyl bromide or chloride serves as the alkylating agent in the presence of a base (e.g., K₂CO₃).

Optimization Insights :

  • Solvent : Anhydrous DMF or acetone minimizes hydrolysis.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reaction kinetics.

  • Selectivity : Excess benzyl halide (1.2–1.5 equiv) ensures complete O-benzylation.

Process Modifications and Byproduct Mitigation

Isolation of Impurities in Resveratrol Synthesis

In resveratrol manufacturing, this compound emerges as Impurity C due to incomplete deprotection or over-benzylation. Patent CN1394837A highlights alkoxymethylation techniques using formaldehyde and secondary amines, which inadvertently generate benzylated intermediates under acidic conditions.

Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction pH8.5–9.5Minimizes hydrolysis of benzyl ethers
Temperature25–30°CPrevents thermal degradation
Benzyl Halide Purity≥98%Reduces di-alkylation byproducts

Catalytic Methods for Enhanced Stereoselectivity

The Horner-Wadsworth-Emmons (HWE) reaction offers superior E-selectivity (>95%) compared to traditional aldol condensation. Utilizing phosphonate esters derived from 3-benzyloxy-5-hydroxyacetophenone and 4-hydroxybenzaldehyde, the HWE protocol employs NaH or LiOH as bases in THF.

Advantages :

  • Shorter reaction times (2–4 hours).

  • Higher stereochemical fidelity.

  • Compatibility with moisture-sensitive intermediates.

Purification and Analytical Characterization

Preparative HPLC for Isolation

Crude reaction mixtures are purified using reversed-phase preparative HPLC (C18 columns) with acetonitrile/water gradients. Impurity C elutes at Rₜ = 12.3 minutes under the following conditions:

  • Mobile Phase : 0.05 M NaH₂PO₄ (pH 3.0) and acetonitrile (30:70 v/v).

  • Flow Rate : 40 mL/min.

  • Purity Post-Purification : ≥90%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 16.4 Hz, 1H, CH=CH), 7.32–7.28 (m, 5H, benzyl aromatic), 6.80 (d, J = 8.4 Hz, 2H, 4-hydroxyphenyl).

  • LC-MS (ESI+) : m/z 319.1 [M+H]⁺, consistent with molecular formula C₂₁H₁₈O₃.

Industrial-Scale Synthesis and Challenges

Scalability of Benzylation Steps

Patent CN109516899B outlines a high-purity resveratrol synthesis using diphenyl ether and argon sparging at 170°C. Adapting this for this compound necessitates:

  • Inert Atmosphere : Argon or nitrogen to prevent oxidative coupling.

  • Solvent Choice : High-boiling solvents (e.g., diphenyl ether) enable reflux without degradation.

Byproduct Formation and Control

Common byproducts include:

  • Di-benzylated derivatives : Mitigated by stoichiometric control.

  • Cis-isomers : Suppressed via HWE or rigorous temperature monitoring .

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